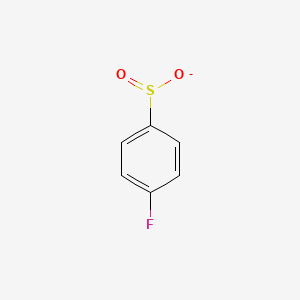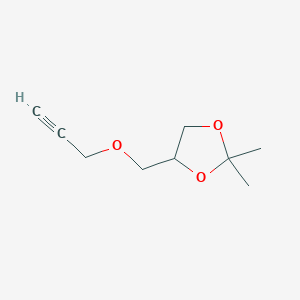
2,2-Dimethyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane
Overview
Description
2,2-Dimethyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals that are commonly used as protecting groups for carbonyl compounds in organic synthesis. The presence of the propargyloxymethyl group in this compound introduces an alkyne functionality, which can be utilized in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like acetone at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors could be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The propargyloxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst can be employed.
Substitution: Nucleophiles like sodium azide or thiolates can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted dioxolanes with various functional groups.
Scientific Research Applications
2,2-Dimethyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane has several scientific research applications:
Biology: Employed in the synthesis of bioactive molecules and probes for studying biological processes.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane is primarily based on its ability to undergo various chemical transformations due to the presence of the alkyne group. The alkyne group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. These reactions are often catalyzed by copper or ruthenium complexes and proceed through the formation of a metallacycle intermediate.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-4-(propyloxymethyl)-1,3-dioxolane
- 2,2-Dimethyl-4-(butynyloxymethyl)-1,3-dioxolane
- 2,2-Dimethyl-4-(ethynyloxymethyl)-1,3-dioxolane
Uniqueness
2,2-Dimethyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane is unique due to the presence of the propargyloxymethyl group, which introduces an alkyne functionality. This alkyne group can undergo a wide range of chemical transformations, making the compound versatile for various synthetic applications. The compound’s ability to participate in click chemistry reactions, such as the Huisgen cycloaddition, further enhances its utility in the synthesis of complex molecules.
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2,2-dimethyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H14O3/c1-4-5-10-6-8-7-11-9(2,3)12-8/h1,8H,5-7H2,2-3H3 |
InChI Key |
YIHVCVPUPCJWLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)COCC#C)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(3-Methylbutanoyl)amino]butanoic acid](/img/structure/B8687664.png)

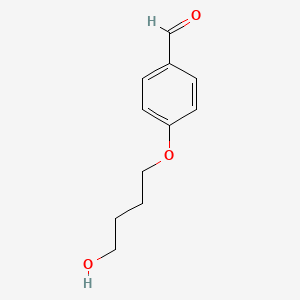
![5-Bromo-2-(methylsulfanyl)-4-[(methylsulfonyl)methyl]pyrimidine](/img/structure/B8687673.png)
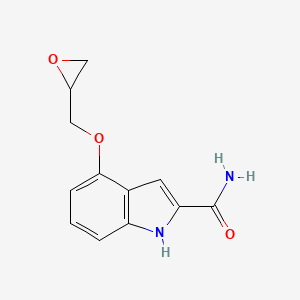
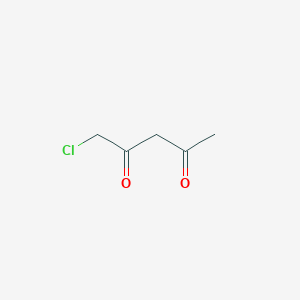

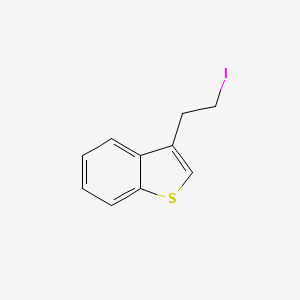

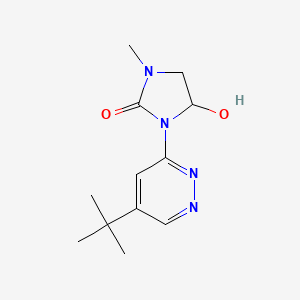
![Benzenebutanenitrile, beta-oxo-alpha-[3-(trifluoromethyl)phenyl]-](/img/structure/B8687712.png)


